molecular formula C12H20N2 B14496106 (Tert-butylamino)(cyclohexylidene)acetonitrile CAS No. 63364-28-3

(Tert-butylamino)(cyclohexylidene)acetonitrile

Cat. No.: B14496106
CAS No.: 63364-28-3
M. Wt: 192.30 g/mol
InChI Key: ZSMNLGHKQKTRSG-UHFFFAOYSA-N
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Description

(Tert-butylamino)(cyclohexylidene)acetonitrile is an organic compound with the molecular formula C12H20N2. This compound is characterized by the presence of a tert-butylamino group and a cyclohexylidene group attached to an acetonitrile moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-butylamino)(cyclohexylidene)acetonitrile typically involves the reaction of tert-butylamine with cyclohexylideneacetonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Tert-butylamino)(cyclohexylidene)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(Tert-butylamino)(cyclohexylidene)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (tert-butylamino)(cyclohexylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates and the subsequent interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Tert-butylamine: An organic compound with a similar tert-butyl group but different functional groups.

    Cyclohexylideneacetonitrile: A compound with a similar cyclohexylidene group but different substituents.

    Acetonitrile: A simpler nitrile compound with different substituents.

Uniqueness

(Tert-butylamino)(cyclohexylidene)acetonitrile is unique due to the presence of both tert-butylamino and cyclohexylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

63364-28-3

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2-(tert-butylamino)-2-cyclohexylideneacetonitrile

InChI

InChI=1S/C12H20N2/c1-12(2,3)14-11(9-13)10-7-5-4-6-8-10/h14H,4-8H2,1-3H3

InChI Key

ZSMNLGHKQKTRSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=C1CCCCC1)C#N

Origin of Product

United States

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